(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
Overview
Description
(2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a methoxy group at the 2’ position and a methanamine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group (such as a halide) on the biphenyl core.
Industrial Production Methods: Industrial production methods for (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃), other nucleophiles.
Major Products:
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Aminated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Benzenamine, 2-methoxy-:
Ethanamine, 2-methoxy-: A simpler compound with a methoxy group and an amine group on an ethane backbone.
Uniqueness: (2’-Methoxy[1,1’-biphenyl]-2-yl)methanamine is unique due to its biphenyl core, which provides additional stability and potential for diverse chemical modifications compared to simpler analogs .
Properties
IUPAC Name |
[2-(2-methoxyphenyl)phenyl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWUYVVFQTNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278773 | |
Record name | 2′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292151-99-6 | |
Record name | 2′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292151-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601278773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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